4-Butoxy-3-methylbenzoic acid
Overview
Description
4-Butoxy-3-methylbenzoic acid is an aromatic carboxylic acid with the molecular formula C12H16O3 It is a derivative of benzoic acid, where the hydrogen atom at the fourth position of the benzene ring is replaced by a butoxy group, and the hydrogen atom at the third position is replaced by a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-butoxy-3-methylbenzoic acid can be achieved through several methods. One common approach involves the alkylation of 3-methylbenzoic acid with butyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 4-Butoxy-3-methylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The butoxy group can be oxidized to form a carboxylic acid group, resulting in the formation of 3-methylphthalic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol group using reducing agents like lithium aluminum hydride (LiAlH).
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO) or chromium trioxide (CrO) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH) in anhydrous ether.
Substitution: Nitration with a mixture of concentrated nitric acid (HNO) and sulfuric acid (HSO).
Major Products:
Oxidation: 3-Methylphthalic acid.
Reduction: 4-Butoxy-3-methylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
4-Butoxy-3-methylbenzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its derivatives can serve as ligands in coordination chemistry.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a model compound in biochemical assays.
Industry: Utilized in the production of polymers, resins, and other materials with specific properties.
Mechanism of Action
The mechanism of action of 4-butoxy-3-methylbenzoic acid depends on its specific application. In general, the compound can interact with various molecular targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can influence the activity of enzymes, receptors, and other biomolecules, leading to changes in cellular processes and biochemical pathways.
Comparison with Similar Compounds
4-Butoxy-3-methylbenzoic acid can be compared with other similar compounds, such as:
4-Methoxy-3-methylbenzoic acid: Similar structure but with a methoxy group instead of a butoxy group. It has different solubility and reactivity properties.
3-Methylbenzoic acid: Lacks the butoxy group, resulting in different chemical behavior and applications.
4-Butoxybenzoic acid: Lacks the methyl group, leading to variations in its physical and chemical properties.
Properties
IUPAC Name |
4-butoxy-3-methylbenzoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-3-4-7-15-11-6-5-10(12(13)14)8-9(11)2/h5-6,8H,3-4,7H2,1-2H3,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNSIISYIZQJFMX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1)C(=O)O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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